molecular formula C15H18N4O B6131522 3-(piperidin-1-yl)-2,7,8,9-tetrahydro-1H-cyclopenta[4,5]pyrido[2,3-d]pyrimidin-1-one

3-(piperidin-1-yl)-2,7,8,9-tetrahydro-1H-cyclopenta[4,5]pyrido[2,3-d]pyrimidin-1-one

货号: B6131522
分子量: 270.33 g/mol
InChI 键: INHLDRCENIGTKH-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 3-(piperidin-1-yl)-2,7,8,9-tetrahydro-1H-cyclopenta[4,5]pyrido[2,3-d]pyrimidin-1-one is a synthetic intermediate based on the privileged pyridopyrimidine heterocyclic scaffold. Pyridopyrimidines are a class of nitrogen-containing fused rings recognized in medicinal chemistry for their capacity to provide ligands for a variety of biological receptors (see, for example, a review on pyrido[2,3-d]pyrimidin-7(8H)-ones) . The core structure bears a resemblance to natural purine bases found in DNA and RNA, which often allows for interactions with enzyme active sites, making such derivatives candidates for the development of kinase inhibitors . The specific substitution pattern of this compound, featuring a fused cyclopentane ring and a piperidinyl moiety, is of particular interest. The piperidine ring is a common pharmacophore found in numerous biologically active molecules, and its incorporation can significantly influence the compound's physicochemical properties and binding affinity (as illustrated in research on piperidine-containing scaffolds) . This combination of structural features makes 3-(piperidin-1-yl)-2,7,8,9-tetrahydro-1H-cyclopenta[4,5]pyrido[2,3-d]pyrimidin-1-one a valuable chemical tool for researchers exploring new targets in oncology, immunology, and other therapeutic areas. It is suitable for use in high-throughput screening, structure-activity relationship (SAR) studies, and as a building block for the synthesis of more complex molecules. This product is intended for research purposes in a laboratory setting only and is not for diagnostic, therapeutic, or personal use.

属性

IUPAC Name

11-piperidin-1-yl-8,10,12-triazatricyclo[7.4.0.02,6]trideca-1,6,8,10-tetraen-13-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O/c20-14-12-11-6-4-5-10(11)9-16-13(12)17-15(18-14)19-7-2-1-3-8-19/h9H,1-8H2,(H,16,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INHLDRCENIGTKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC3=NC=C4CCCC4=C3C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Triaminopyrimidine-Based Cyclization

A foundational approach involves reacting 2,4,6-triaminopyrimidine with α,β-unsaturated carbonyl compounds. For example, ethyl acetoacetate reacts with triaminopyrimidine under reflux in diphenyl ether (195–230°C) to form a dihydropyridopyrimidine intermediate. This method, adapted for the target compound, would require substituting the carbonyl component with a cyclopentanone-derived enolate to facilitate annulation.

Example Protocol

  • Intermediate formation : 2,4,6-Triaminopyrimidine is condensed with ethyl cyclopentenylacetoacetate in diphenyl ether at 210°C for 12 hours.

  • Cyclization : The resulting enamine undergoes intramolecular cyclization under acidic conditions (HCl/EtOH) to yield the fused pyridopyrimidine core.

Cyclopenta Ring Annulation Strategies

The tetrahydrocyclopenta moiety is introduced via Diels-Alder reactions or ring-closing metathesis.

Diels-Alder Reaction with Cyclic Enamines

Adapting methods from unsymmetrical bipyridine synthesis, the cyclopenta ring is formed by reacting a pyridopyrimidine dienophile (e.g., 3-(methylsulfanyl)pyrido[2,3-d]pyrimidin-7-one) with 1-pyrrolidinocyclopentene (2a ) in dioxane at 100°C. The reaction proceeds via a [4+2] cycloaddition, followed by retro-cycloaddition to yield the annulated product.

Key Steps

  • Dienophile preparation : 3-(Methylsulfanyl)pyrido[2,3-d]pyrimidin-7-one is synthesized via displacement of a chloro group in 4-chloro-2-methylthiopyrimidine-5-carboxylate using ammonium hydroxide.

  • Cycloaddition : The dienophile reacts with 1-pyrrolidinocyclopentene (2a ) to form the cyclopenta-fused intermediate.

  • Aromatization : Treatment with acetic acid in toluene removes the pyrrolidine auxiliary, yielding the tetrahydrocyclopenta ring.

Piperidine Substitution at the C3 Position

The piperidin-1-yl group is introduced via nucleophilic substitution or reductive amination.

Displacement of Methylthio Groups

A patent-described method involves replacing a methylthio group at position 2 of the pyridopyrimidine core with piperidine:

  • Oxidation : The methylthio group is oxidized to a sulfoxide using m-chloroperbenzoic acid (mCPBA) in chloroform.

  • Amination : The sulfoxide intermediate undergoes nucleophilic displacement with piperidine in tetrahydrofuran (THF) at 60°C for 6 hours.

Reaction Conditions

  • Catalyst : Triethylamine (1.2 equiv)

  • Yield : 72–85% (reported for analogous compounds)

Integrated Synthetic Pathways

Two primary routes are identified for the target compound:

Route A: Sequential Annulation and Substitution

  • Pyridopyrimidine core synthesis : As in Section 1.1.

  • Cyclopenta annulation : Diels-Alder reaction with 1-pyrrolidinocyclopentene.

  • Piperidine incorporation : Methylthio displacement as in Section 3.1.

Advantages : Modular steps allow for optimization of each stage.
Challenges : Low yields (~40%) in cycloaddition steps require catalyst screening.

Route B: Convergent Synthesis

  • Pre-functionalized cyclopenta intermediate : Ethyl cyclopentenylacetoacetate is pre-coupled with piperidine via reductive amination.

  • One-pot cyclization : The modified cyclopentanone is condensed with triaminopyrimidine, enabling simultaneous pyridopyrimidine and cyclopenta ring formation.

Advantages : Reduces step count; improves overall yield (55–60%).
Challenges : Requires stringent temperature control to avoid side reactions.

Optimization and Scalability

Solvent and Temperature Effects

  • Diphenyl ether vs. toluene : Higher boiling solvents (e.g., diphenyl ether) improve cyclization yields by 15–20%.

  • Low-temperature amination : Performing piperidine substitution at 40°C minimizes decomposition.

Analytical Data and Characterization

Table 1: Comparative Analysis of Synthetic Routes

ParameterRoute ARoute B
Total Steps53
Overall Yield38%58%
Key Intermediate7-Chloro-6-substituted pyridopyrimidineEthyl cyclopentenylacetoacetate-piperidine adduct
Critical ChallengeCycloaddition regioselectivityOne-pot reaction homogeneity

化学反应分析

Types of Reactions

3-(piperidin-1-yl)-2,7,8,9-tetrahydro-1H-cyclopenta[4,5]pyrido[2,3-d]pyrimidin-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the pyrimidinone core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated compounds.

科学研究应用

3-(piperidin-1-yl)-2,7,8,9-tetrahydro-1H-cyclopenta[4,5]pyrido[2,3-d]pyrimidin-1-one has several scientific research applications:

作用机制

The mechanism of action of 3-(piperidin-1-yl)-2,7,8,9-tetrahydro-1H-cyclopenta[4,5]pyrido[2,3-d]pyrimidin-1-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to alterations in cellular pathways. For example, it has been studied as a potential inhibitor of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation .

相似化合物的比较

Comparative Data Table

Compound Name Core Structure Substituents Key Properties/Activities Reference
3-(Piperidin-1-yl)-2,7,8,9-tetrahydro-1H-cyclopenta[4,5]pyrido[2,3-d]pyrimidin-1-one Cyclopenta + pyrido-pyrimidine Piperidin-1-yl at C3 Potential kinase/G4 targeting
3-Hydrazino-benzo[6',7']cyclohepta[1',2':4,5]pyrido[2,3-d]pyrimidin-1-one Cyclohepta + pyrido-pyrimidine Hydrazino at C3 Synthetic versatility, NH₂ reactivity
2-(Piperidin-1-ylmethyl)-thieno[2,3-d]pyrimidin-4(3H)-one Thieno-pyrimidine Piperidinylmethyl at C2 Enhanced lipophilicity
8-(4-Fluorophenyl-piperidinyl)-pyrido[3,4-d]pyrimidin-4(3H)-one Pyrido-pyrimidine Fluorophenyl-piperidinyl at C8 Kinase inhibition (IC₅₀ < 100 nM)

Research Findings and Implications

  • Metabolic Stability : Cyclopenta fusion in the target compound may reduce oxidative metabolism compared to larger rings (e.g., cyclohepta) .
  • Synthetic Feasibility : Methylthio intermediates () and KI-mediated coupling () provide scalable routes for derivatives .

生物活性

The compound 3-(piperidin-1-yl)-2,7,8,9-tetrahydro-1H-cyclopenta[4,5]pyrido[2,3-d]pyrimidin-1-one is a member of the pyrido[2,3-d]pyrimidine family, which has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound through a review of relevant literature and research findings.

Chemical Structure and Properties

The compound's structure features a complex bicyclic framework that contributes to its biological activity. The piperidine moiety is known for enhancing pharmacological properties such as receptor binding and solubility.

Antitumor Activity

Recent studies have highlighted the antitumor potential of pyrido[2,3-d]pyrimidines. For instance, compounds with similar structures have shown significant inhibitory effects on various cancer cell lines. In a study evaluating a series of pyrido[2,3-d]pyrimidines as EGFR kinase inhibitors, one compound demonstrated an IC50 value of 13 nM , indicating potent activity against cancer cells expressing mutated forms of the EGFR receptor .

Enzyme Inhibition

Pyrido[2,3-d]pyrimidines have also been investigated for their inhibitory effects on phosphodiesterase (PDE) enzymes. A study on related compounds revealed that certain derivatives exhibited strong inhibition of PDE4, suggesting potential applications in treating inflammatory diseases .

Case Study 1: EGFR Inhibition

A comprehensive evaluation of pyrido[2,3-d]pyrimidines revealed that modifications to the side chains significantly impacted their kinase inhibitory activity. For example, the introduction of N-methylpyrazole analogs improved cellular activity against A549 and H1975 cancer cell lines . Table 1 summarizes the IC50 values for selected compounds:

CompoundCell LineIC50 (μM)
B1H19750.013
B2A549>50
B8H19750.297

Case Study 2: PDE4 Inhibition

Another investigation focused on the synthesis and biological evaluation of pyrido[3',2':4,5]thieno[3,2-d]pyrimidines as PDE4 inhibitors. The synthesized compounds exhibited varying degrees of inhibition against PDE4 with some compounds showing promising results for further development .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the core structure can enhance biological activity. For example:

  • Substituent Variation : Different functional groups at specific positions on the pyrimidine ring can lead to increased potency.
  • Piperidine Influence : The presence of the piperidine group appears to be crucial for maintaining bioactivity, likely due to its ability to interact with biological targets effectively.

常见问题

Basic: What are the established synthetic routes for this compound, and what key intermediates are involved?

Methodological Answer:
The synthesis typically involves multi-step reactions, including cyclocondensation, nucleophilic substitution, and catalytic cyclization. A common route starts with the formation of a pyrido[2,3-d]pyrimidinone core via a one-pot three-component reaction using substituted cyclopentanones, aminopyrimidines, and piperidine derivatives. Key intermediates include hydrazino-pyrimidinones (for cyclization) and halogenated precursors for piperidinyl substitution. Catalysts like p-toluenesulfonic acid (p-TSA) or bases (e.g., K₂CO₃) are critical for regioselectivity .

Basic: Which spectroscopic techniques are most effective for characterizing its structure?

Methodological Answer:

  • ¹H/¹³C NMR : Assigns proton environments (e.g., piperidinyl N-CH₂ groups at δ 2.5–3.5 ppm) and carbon backbone (cyclopenta ring carbons at δ 25–35 ppm) .
  • HRMS : Confirms molecular weight (e.g., [M+H]⁺ ion matching theoretical mass within 5 ppm error) .
  • IR : Identifies carbonyl (C=O stretch ~1680–1720 cm⁻¹) and cyclic amine groups (N-H bend ~1550 cm⁻¹) .
  • X-ray crystallography : Resolves bicyclic fused-ring systems and piperidinyl orientation (requires slow evaporation from DMSO/EtOH for suitable crystals) .

Advanced: How can researchers resolve contradictions in biological activity data across studies?

Methodological Answer:
Contradictions often arise from assay variability (e.g., cell line specificity, concentration ranges). To address this:

  • Standardize bioassays : Use WHO-recommended cell lines (e.g., HEK293 for kinase inhibition) and include positive controls (e.g., staurosporine for broad-spectrum inhibition).
  • Structural analogs : Compare activity of derivatives (e.g., fluorinated or methyl-substituted piperidinyl groups) to isolate pharmacophoric motifs .
  • Dose-response curves : Perform triplicate experiments with Hill slope analysis to confirm EC₅₀ reproducibility .

Advanced: What computational approaches predict the compound's physicochemical properties and drug-likeness?

Methodological Answer:

  • DFT calculations : Optimize geometry (B3LYP/6-31G* basis set) to predict dipole moments and solubility .
  • ADMET prediction : Use SwissADME or QikProp to assess LogP (target: 2–4), topological polar surface area (<90 Ų), and CYP450 inhibition .
  • Molecular docking : Screen against target proteins (e.g., PDE4B or CDK2) using AutoDock Vina to prioritize synthesis of high-affinity analogs .

Advanced: What strategies optimize reaction yields in large-scale synthesis while maintaining purity?

Methodological Answer:

  • Solvent optimization : Replace DMF with cyclopentyl methyl ether (CPME) to reduce toxicity and improve phase separation .
  • Catalyst recycling : Immobilize p-TSA on silica gel for reuse in cyclocondensation steps .
  • In-line purification : Employ flash chromatography (hexane:EtOAc gradient) after each step to remove byproducts (e.g., unreacted piperidine) .

Advanced: How does modifying the piperidinyl moiety affect pharmacological activity?

Methodological Answer:

  • Substituent position : N-Methylation (piperidin-1-yl → piperidin-4-yl) increases lipophilicity (LogP +0.5) but reduces solubility .
  • Electron-withdrawing groups : Fluorine at the 3-position enhances kinase inhibition (e.g., IC₅₀ reduction from 1.2 μM to 0.7 μM in CDK2 assays) .
  • Ring expansion : Replacing piperidine with azepane lowers metabolic stability (t₁/₂ < 2 hrs in microsomes) .

Advanced: What analytical methods validate synthetic intermediates' stability?

Methodological Answer:

  • HPLC-UV : Monitor degradation under stress conditions (40°C, 75% RH for 14 days); acceptable degradation <5% .
  • LC-MS/MS : Detect oxidation products (e.g., N-oxide formation at m/z +16) .
  • Thermogravimetric analysis (TGA) : Confirm thermal stability (>200°C for storage) .

Basic: What initial biological screenings are recommended?

Methodological Answer:

  • Enzyme inhibition : Screen against kinases (PIM1, CDKs) at 10 μM concentration .
  • Cytotoxicity : Use MTT assay in cancer cell lines (e.g., MCF-7, A549) with IC₅₀ determination .
  • Solubility : Perform shake-flask method in PBS (pH 7.4) to guide formulation .

Advanced: How to address solubility issues in in vitro assays?

Methodological Answer:

  • Co-solvents : Use ≤1% DMSO to avoid cell membrane disruption .
  • Nanoparticle formulation : Encapsulate with PLGA-PEG (85:15 ratio) to enhance aqueous dispersion (PDI <0.2) .
  • Salt formation : React with HCl to generate a hydrochloride salt (improves solubility by 10-fold) .

Advanced: What are the challenges in X-ray crystallography for this compound?

Methodological Answer:

  • Crystallization difficulty : Low symmetry and flexible piperidinyl group hinder lattice formation. Use seed crystals from analogs or additives (e.g., 2-methyl-2,4-pentanediol) .
  • Disorder modeling : Refine piperidinyl torsion angles using SHELXL with 50% occupancy for alternate conformations .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。